6-ethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-2-19-11-12-23-24(17-19)32-26(27-23)29-15-13-28(14-16-29)25(30)20-7-6-10-22(18-20)31-21-8-4-3-5-9-21/h3-12,17-18H,2,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJBSUUGKJDNCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with α-Halo Ketones
A common method involves reacting 2-aminothiophenol with α-halo ketones. For 6-ethyl substitution, 4-ethyl-2-aminothiophenol (or its protected derivative) is treated with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, forming the thiazole ring. Optimized conditions include:
Oxidative Cyclization
Alternative approaches employ oxidative cyclization using aldehydes. For example, 2-aminothiophenol reacts with propionaldehyde (to introduce the ethyl group) in the presence of cerium(IV) ammonium nitrate (CAN) and hydrogen peroxide. This one-pot method avoids isolation of intermediates:
$$
\text{2-Aminothiophenol + CH}3\text{CH}2\text{CHO} \xrightarrow[\text{H}2\text{O}2, \text{CAN}]{\text{EtOH, 50°C}} \text{6-Ethyl-1,3-benzothiazole-2-amine}
$$
Key parameters :
Acylation with 3-Phenoxybenzoyl Chloride
The final step involves acylating the piperazine nitrogen with 3-phenoxybenzoyl chloride.
Schotten-Baumann Conditions
The piperazinyl-benzothiazole intermediate is treated with 3-phenoxybenzoyl chloride under basic aqueous conditions:
$$
\text{6-Ethyl-2-(piperazin-1-yl)-1,3-benzothiazole} + \text{ClC(O)C}6\text{H}4\text{OPh} \xrightarrow[\text{NaOH}]{\text{THF/H}_2\text{O}} \text{Target Compound}
$$
Reaction details :
Dry Conditions with Coupling Agents
For moisture-sensitive substrates, 3-phenoxybenzoyl chloride is reacted in anhydrous dichloromethane using triethylamine as a base:
- Stoichiometry : 1.2 equiv acyl chloride
- Time : 4–6 hours
- Workup : Column chromatography (SiO$$_2$$, ethyl acetate/hexane)
- Purity : >95% by HPLC.
Comparative Analysis of Methods
The table below summarizes key synthetic routes and their efficiencies:
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Benzothiazole formation | Oxidative cyclization | H$$2$$O$$2$$, CAN, EtOH, 50°C | 70 | 90 |
| Piperazine coupling | Buchwald-Hartwig | Pd$$2$$(dba)$$3$$, Xantphos | 85 | 98 |
| Acylation | Schotten-Baumann | THF/H$$_2$$O, 0°C | 80 | 95 |
Challenges and Optimization Opportunities
- Regioselectivity : Competing acylation at both piperazine nitrogens necessitates careful stoichiometry control.
- Purification : Silica gel chromatography remains critical due to polar byproducts.
- Scalability : Buchwald-Hartwig coupling, while efficient, requires costly catalysts. Alternatives like nickel catalysis are under investigation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study the interactions of benzothiazole derivatives with biological macromolecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Benzothiazole derivatives are known for their antimicrobial, antitumor, and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-ethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone
- N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
Uniqueness
The uniqueness of 6-ethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the ethyl group on the benzothiazole ring and the phenoxyphenyl moiety distinguishes it from other similar compounds, potentially leading to different biological activities and applications.
Biological Activity
The compound 6-ethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into several functional components:
- Benzothiazole core : A bicyclic compound known for its biological activity.
- Piperazine moiety : Often associated with pharmacological properties including anxiolytic and antidepressant effects.
- Phenoxybenzoyl group : May contribute to its interaction with various biological targets.
Research indicates that compounds similar to This compound often interact with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction may mediate effects such as:
- Antidepressant activity : By modulating serotonin levels.
- Anxiolytic effects : Through the piperazine structure which is known to influence anxiety-related behaviors.
Antimicrobial Activity
Studies have shown that benzothiazole derivatives exhibit antimicrobial properties. The specific compound has been tested against various bacterial strains, demonstrating moderate to strong inhibitory effects.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 10 | 128 |
Table 1: Antimicrobial activity of this compound.
Anticancer Properties
Recent studies have explored the potential anticancer effects of this compound. In vitro assays revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5.2 | Caspase activation |
| MCF-7 | 7.8 | Cell cycle arrest |
Table 2: Anticancer activity of this compound.
Case Studies
A notable case study involved the use of this compound in a mouse model for depression. Mice treated with varying doses showed significant improvements in behavior during forced swim tests compared to control groups, suggesting potential antidepressant properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 6-ethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole?
- Methodology : Multi-step synthesis typically involves:
- Benzothiazole core formation : Reacting 2-aminothiophenol derivatives with ethyl-substituted aldehydes under acidic conditions.
- Piperazine coupling : Using nucleophilic aromatic substitution (e.g., SNAr) or Buchwald-Hartwig amination to attach the 4-(3-phenoxybenzoyl)piperazine moiety.
- Key variables : Temperature (80–120°C), solvent (dioxane, THF), and catalysts (e.g., CuI for azide-alkyne cycloaddition). Optimize yields via column chromatography and spectroscopic validation .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Techniques :
- NMR spectroscopy : Confirm regiochemistry of the benzothiazole and piperazine groups (e.g., H and C chemical shifts).
- Mass spectrometry (HRMS) : Validate molecular weight (expected ~463.5 g/mol) and fragmentation patterns.
- Elemental analysis : Ensure <2% deviation between calculated and experimental C/H/N/S ratios .
Q. How can researchers screen this compound for preliminary biological activity?
- Assays :
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- CNS targets : Radioligand binding assays for serotonin/dopamine receptors (IC values).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and solvent blanks .
Advanced Research Questions
Q. How do structural modifications (e.g., ethyl vs. methoxy substituents) influence bioactivity and selectivity?
- SAR Strategies :
- Substituent variation : Compare analogs with ethyl, methoxy, or halogen groups at the benzothiazole 6-position.
- Piperazine modifications : Replace 3-phenoxybenzoyl with sulfonyl or acetyl groups.
- Data interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., kinases, GPCRs) .
Q. How can contradictory data in biological assays (e.g., varying IC values across studies) be resolved?
- Troubleshooting :
- Assay standardization : Control pH, temperature, and cell passage number.
- Compound stability : Test degradation via HPLC under assay conditions (e.g., 37°C, 24 hrs).
- Batch variability : Compare multiple synthetic batches using LC-MS and elemental analysis .
Q. What methodologies improve solubility and stability for in vivo studies?
- Approaches :
- Salt formation : Screen hydrochloride or mesylate salts.
- Nanoparticle encapsulation : Use PLGA or liposomal carriers (characterize via DLS and TEM).
- Prodrug design : Introduce hydrolyzable esters at the piperazine carbonyl .
Q. What computational and experimental methods identify the compound’s molecular targets?
- Target deconvolution :
- Chemoproteomics : Use affinity chromatography with immobilized compound and MS-based protein identification.
- Transcriptomics : RNA-seq on treated vs. untreated cells to identify dysregulated pathways.
- Molecular dynamics simulations : Model interactions with predicted targets (e.g., HDACs, topoisomerases) .
Q. How can researchers ensure batch-to-batch consistency in large-scale synthesis?
- Quality control :
- In-process monitoring : Track reaction progression via FTIR or Raman spectroscopy.
- Purity thresholds : Require ≥95% HPLC purity (C18 column, acetonitrile/water gradient).
- Crystallography : Confirm solid-state structure via X-ray diffraction if single crystals are obtainable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
